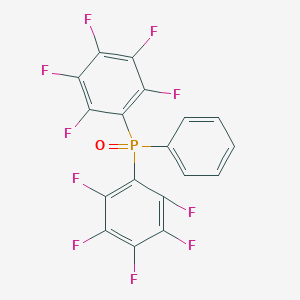

Decafluorotriphenylphosphine oxide

Description

BenchChem offers high-quality Decafluorotriphenylphosphine oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decafluorotriphenylphosphine oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H5F10OP/c19-7-9(21)13(25)17(14(26)10(7)22)30(29,6-4-2-1-3-5-6)18-15(27)11(23)8(20)12(24)16(18)28/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDKBGZCHVGKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H5F10OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decafluorotriphenylphosphine Oxide (DFTPPO): Technical Profile & Applications

CAS: 5594-90-1 | Formula: C₁₈H₅F₁₀OP | Molecular Weight: 458.19 g/mol

Part 1: Executive Summary & Scientific Context

Decafluorotriphenylphosphine oxide (DFTPPO) is a specialized organophosphorus compound primarily utilized as a high-precision tuning standard in analytical mass spectrometry. Unlike its reduced precursor, Decafluorotriphenylphosphine (DFTPP)—which serves as the industry benchmark for GC/MS calibration (EPA Method 625)—DFTPPO is the designated performance checkpoint for Liquid Chromatography/Mass Spectrometry (LC/MS) , specifically within EPA Method 553 (Benzidines and Nitrogen-Containing Pesticides).

Core Distinction (Expertise Insight): Researchers often conflate DFTPP and DFTPPO due to their similar nomenclature.

-

DFTPP (CAS 5074-71-5): The phosphine.[1][2][3] Used for GC/MS tuning.

-

DFTPPO (CAS 5594-90-1): The oxide. Used for LC/MS (Particle Beam) tuning.[4]

-

Why the difference? In LC/MS interfaces like the Particle Beam, thermally labile compounds can degrade. DFTPPO is chemically robust and provides a fragmentation pattern that rigorously tests the ion source's ability to transmit high-mass ions (m/z 458) and resolve isotopic peaks, without the oxidative degradation risks associated with phosphines in certain LC mobile phases.

Part 2: Physicochemical Properties

DFTPPO is characterized by the presence of two electron-withdrawing pentafluorophenyl rings and one phenyl ring attached to a central phosphoryl group (

| Property | Data | Note |

| Chemical Structure | Bis(pentafluorophenyl)phenylphosphine oxide | Two |

| Physical State | Solid (Crystalline) | Typically supplied as a solution (e.g., in Acetonitrile). |

| Solubility | Acetonitrile, Methanol, Dichloromethane | Compatible with reverse-phase LC mobile phases. |

| Key MS Ions | m/z 77, 168, 271, 458 | Used for abundance calibration.[4] |

| Stability | High oxidative stability | The P=O bond is thermodynamically stable. |

Part 3: Synthesis & Preparation Protocol

The synthesis of DFTPPO is a direct oxidation of the parent phosphine. This protocol is designed to be self-validating by ensuring the complete removal of the oxidant, which is critical for downstream MS applications.

Reaction Mechanism

The phosphorus lone pair in DFTPP attacks the electrophilic oxygen of hydrogen peroxide, forming the P=O bond.

Figure 1: Oxidative synthesis pathway of DFTPPO from DFTPP.

Step-by-Step Protocol

-

Dissolution: Dissolve Bis(pentafluorophenyl)phenylphosphine (DFTPP) in a compatible solvent (e.g., acetone).

-

Oxidation: Add a slight excess of Hydrogen Peroxide (

) solution dropwise.-

Causality: The electron-deficient nature of the perfluorinated rings reduces the nucleophilicity of the phosphorus, potentially requiring slightly more vigorous conditions or time compared to standard phosphines.

-

-

Isolation: Evaporate the solvent to yield the crude oxide crystals.

-

Critical Wash (Self-Validation): Thoroughly wash the crystals with distilled water.

-

Validation Check: Test the wash water with starch-iodide paper. It must remain white (negative for peroxides). Residual

can cause oxidative damage to the HPLC column or MS interface.

-

-

Reconstitution: Dissolve the purified crystals in Acetonitrile to prepare a stock solution (typically 100-500 µg/mL).

Part 4: Application – EPA Method 553 Tuning

In EPA Method 553, DFTPPO acts as the system suitability standard. It validates that the Particle Beam interface and Mass Spectrometer are functioning correctly before analyzing environmental samples.

Tuning Logic & Criteria

The fragmentation of DFTPPO yields specific ions that span the low, mid, and high mass ranges.

| Mass (m/z) | Ion Composition / Origin | Acceptance Criteria (Relative Abundance) | Diagnostic Function |

| 77 | Present | Checks low-mass sensitivity. | |

| 168 | Major Ion | Mid-mass sensitivity anchor. | |

| 169 | 4–10% of m/z 168 | Verifies mass resolution and isotope ratio accuracy. | |

| 271 | Major Ion (Base Peak) | Primary fragmentation pathway check. | |

| 365 | Loss of | 5–10% of Base Peak | Verifies high-energy fragmentation. |

| 458 | Molecular Ion ( | > 15% of Base Peak | Critical: Confirms high-mass transmission and interface integrity. |

Diagnostic Workflow

Figure 2: Decision logic for DFTPPO system suitability check in EPA Method 553.

Troubleshooting Insight: A low response for m/z 458 (Molecular Ion) typically indicates thermal degradation in the particle beam interface or poor transmission of high-mass ions through the quadrupole. Unlike GC/MS, where the source is under high vacuum, the PB interface involves momentum separation; lighter solvent molecules are skimmed off. If the skimmer alignment is poor, the heavy DFTPPO molecules may be lost, reducing the m/z 458 signal.

Part 5: Handling & Safety

-

Hazard Classification: Irritant.[1]

-

Storage: Store neat standards or stock solutions at < 6°C (Refrigerated) to prevent solvent evaporation and concentration errors.

-

Stability: Solutions in Acetonitrile are stable for at least 6 months if stored properly.

-

Disposal: As an organofluorine compound, waste must be segregated from standard organic solvents for high-temperature incineration.

References

-

U.S. Environmental Protection Agency. (1992). Method 553: Determination of Benzidines and Nitrogen-Containing Pesticides in Water by Liquid-Liquid Extraction or Liquid-Solid Extraction and Reverse Phase High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. Revision 1.1. [Link]

-

Patnaik, P. (2017). Handbook of Environmental Analysis: Chemical Pollutants in Air, Water, Soil, and Solid Wastes. CRC Press. (Source of synthesis and tuning criteria details). [Link]

Sources

- 1. accustandard.com [accustandard.com]

- 2. Decafluorotriphenylphosphine, CAS No. 5074-71-5 | Reference substances for environmental analysis | Water Analysis | Applications | Carl ROTH - Switzerland [carlroth.com]

- 3. Decafluorotriphenylphosphine at Best Price, Analytical Standard Supplier in Mumbai [nacchemical.com]

- 4. dokumen.pub [dokumen.pub]

Chemical structure of bis(pentafluorophenyl)phenylphosphine oxide

The following technical guide details the chemical structure, synthesis, and electronic properties of Bis(pentafluorophenyl)phenylphosphine oxide . This document is structured to serve researchers requiring high-fidelity data for catalytic design, crystal engineering, and organophosphorus synthesis.

Electronic Tuning and Structural Dynamics of Fluorinated Lewis Bases[1]

Executive Summary

Bis(pentafluorophenyl)phenylphosphine oxide [

This guide provides a definitive analysis of its structural parameters, a self-validating synthesis protocol, and a framework for its application in "frustrated" Lewis pair (FLP) chemistry and non-covalent interaction (NCI) catalysis.[1]

Chemical Architecture & Electronic Topology

2.1 Structural Parameters

The molecule adopts a distorted tetrahedral geometry around the phosphorus(V) center.[1] The introduction of two pentafluorophenyl (

| Parameter | Value / Characteristic | Mechanistic Implication |

| Formula | High F-content increases lipophilicity and fluorous phase solubility.[1] | |

| Geometry | Distorted Tetrahedral ( | Steric crowding from ortho-fluorines restricts rotation, potentially inducing atropisomerism at low temperatures. |

| P=O Bond Character | Polarized, shorter than TPPO | The electron-deficient |

| Lewis Basicity | Attenuated (Softened) | The phosphoryl oxygen is less basic than in TPPO, making it a "tunable" ligand for hard Lewis acids.[1] |

| Interactions | Anion- | The electron-deficient |

2.2 Electronic Map & Reactivity

The

-

Phosphorus Center: Highly electrophilic (susceptible to nucleophilic attack if deoxygenated).[1]

-

Oxygen Terminus: Weakly nucleophilic (requires strong Lewis acids for activation).[1]

-

Perfluoroaryl Rings: Electropositive centers in the ring (

-holes) facilitate stacking with the electron-rich phenyl ring of neighboring molecules in the solid state.[1]

Synthesis & Purification Protocol

Note: While the parent phosphine (DFTPP) is commercially available, the oxide is often synthesized in-situ or purified as a stable solid.[1] The following protocol ensures complete oxidation without over-oxidation or ring degradation.

3.1 Reagents & Safety

-

Precursor: Bis(pentafluorophenyl)phenylphosphine (CAS 5074-71-5).[1][2][3]

-

Oxidant: Hydrogen Peroxide (30% aq) or

-Butyl Hydroperoxide ( -

Solvent: Dichloromethane (

) or Acetic Acid (for difficult oxidations).[1] -

Safety:

compounds can release HF under thermal stress.[1] Work in a fume hood.

3.2 Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 eq of bis(pentafluorophenyl)phenylphosphine in

(0.1 M concentration). -

Oxidation: Cool to 0°C. Add 1.2 eq of oxidant dropwise.

-

Scientist's Note: Electron-deficient phosphines are slower to oxidize than electron-rich ones.[1] If using

, catalytic acetic acid may be required to form the more reactive peracetic acid in situ.

-

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via

NMR (disappearance of phosphine peak).[1] -

Quench & Wash: Wash organic layer with saturated

(to remove excess peroxide), then water and brine.[1] -

Isolation: Dry over

, filter, and concentrate. -

Recrystallization: Recrystallize from hot Ethanol/Hexane or

/Pentane to yield white crystalline needles.

3.3 Synthesis Workflow Diagram

Caption: Oxidative synthesis pathway converting the electron-deficient phosphine to its oxide derivative.

Characterization: A Self-Validating System

To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach. The fluorine atoms provide a unique "fingerprint" in NMR spectroscopy.

4.1 NMR Spectroscopy (Diagnostic Signals)

-

NMR:

-

Expectation: A multiplet (likely a triplet of quintets) due to coupling with Fluorine nuclei.[1]

-

Shift: Downfield relative to the phosphine, likely in the range of +10 to +30 ppm (referenced to

).[1] -

Validation: The disappearance of the P(III) signal (usually negative ppm) and appearance of the P(V) signal confirms oxidation.[1]

-

- NMR:

4.2 Mass Spectrometry[1]

-

Ionization: ESI+ or APCI.[1]

-

Target Ion:

Da. -

Fragmentation: Look for loss of

(167 Da) or

Applications in Research & Development

5.1 Tunable Lewis Base Catalysis

While TPPO is a strong Lewis base (Gutmann-Beckett AN ~ 50),

-

Use Case: In reactions where product inhibition is a problem (i.e., the product binds too strongly to the catalyst), using a fluorinated phosphine oxide allows for easier displacement/turnover.[1]

-

Mechanism: The EWGs lower the HOMO energy of the oxygen lone pair, reducing binding affinity to hard metals (e.g., Li+, Mg2+).[1]

5.2 Crystal Engineering & Supramolecular Chemistry

The molecule is a prime candidate for studying Arene-Perfluoroarene Interactions .[1]

-

Interaction: The electron-rich Phenyl ring (

) of one molecule stacks face-to-face with the electron-deficient Pentafluorophenyl ring ( -

Result: High-melting crystalline solids with predictable 1D or 2D supramolecular architectures.[1]

5.3 Logic of Lewis Acidity/Basicity

Caption: Comparative electronic landscape showing the modulation of Lewis basicity via fluorination.

References

-

Chemical Identity & Precursor: NIST Mass Spectrometry Data Center.[1] Bis(pentafluorophenyl)phenyl phosphine (CAS 5074-71-5).[1][2][3] Link

-

Synthesis of Fluorinated Phosphine Oxides: Busacca, C. A., et al. Bis[3,5-bis(trifluoromethyl)phenyl]phosphine.[1] Organic Syntheses, 2008, 85, 141. (Describes oxidation protocols for electron-deficient phosphines). Link[1]

-

Lewis Acidity/Basicity Scaling: Beckett, M. A., et al.[1] The Gutmann-Beckett method for the determination of Lewis acidity. (Contextualizes the use of phosphine oxides as probes). Link[1][4]

-

Structural Analogs: Rangarajan, S., et al. Synthesis and Structural Studies of Complexes of Bis(pentafluorophenyl)mercury with Di(phosphane oxide) Ligands. MDPI Crystals, 2023. Link[1]

-

Commercial Availability: Chem Service Inc. Bis(pentafluorophenyl)phenylphosphine oxide Reference Standard. Link

Sources

Technical Guide: Stability of DFTPPO in Methanol and Water Mixtures

Part 1: Executive Summary & Core Directive

The Bottom Line:

DFTPPO (Decafluorotriphenylphosphine oxide) is chemically unstable in methanol and water mixtures. The electron-deficient pentafluorophenyl rings undergo Nucleophilic Aromatic Substitution (

Operational Mandate: For analytical applications (e.g., EPA Method 553/8325 tuning), do not prepare or store DFTPPO standards in methanol.

-

Correct Solvent: Acetonitrile (ACN).

-

Storage: Amber vials at <0°C (ideally -10°C).

-

Usage: Prepare fresh dilutions from ACN stock; minimize exposure to protic solvents during LC-MS tuning.

Part 2: Chemical Identity & Context[1]

Chemical Structure and Role

DFTPPO is a specialized mass spectrometry tuning compound used to verify the performance of particle beam interfaces and ion sources in LC-MS workflows.

| Feature | Details |

| Acronym | DFTPPO |

| Full Name | Decafluorotriphenylphosphine oxide |

| IUPAC Name | Bis(pentafluorophenyl)(phenyl)phosphine oxide |

| Molecular Formula | |

| Key Application | Tuning standard for EPA Methods 553 & 8325 (Nitrogen-containing pesticides). |

| Structural Vulnerability | The P=O bond is stable, but the |

The Stability Problem

While phosphine oxides are generally robust against oxidation and thermal decomposition, perfluorinated aromatic rings possess unique reactivity. The five fluorine atoms, combined with the electron-withdrawing phosphine oxide group (

Part 3: Mechanism of Degradation

The degradation of DFTPPO in methanol/water is not a simple hydrolysis of the phosphorus bond, but rather a substitution on the aromatic ring.

Nucleophilic Aromatic Substitution ( )

In methanol, the solvent acts as a nucleophile. The reaction proceeds via the formation of a Meisenheimer complex intermediate, followed by the elimination of a fluoride ion (

-

Primary Pathway (Methanolysis): Attack at the para-position (C4) of the pentafluorophenyl ring.

-

Secondary Pathway (Hydrolysis): In the presence of water, hydroxide or water attacks to form the phenol derivative.

Degradation Pathway Diagram

Caption: The electron-deficient ring facilitates nucleophilic attack by methanol, resulting in a mass shift that invalidates the standard.

Part 4: Experimental Protocols & Validation

To confirm stability or degradation in your specific mixture, perform the following stress test. This protocol distinguishes between instrumental drift and chemical degradation.

Materials

-

Test Solvent A: 100% Methanol (LC-MS Grade).

-

Control Solvent B: 100% Acetonitrile (LC-MS Grade).

-

DFTPPO Stock: 1 mg/mL in Acetonitrile (Freshly prepared).

Stress Test Workflow

-

Preparation:

-

Aliquot 10 µL of DFTPPO Stock into two amber vials.

-

Dilute Vial 1 with 990 µL Methanol (Test).

-

Dilute Vial 2 with 990 µL Acetonitrile (Control).

-

Cap tightly and store at Room Temperature (20-25°C) for 24 hours.

-

-

Analysis (LC-MS):

-

Column: C18 (e.g., 150mm x 2.1mm).

-

Mobile Phase: Isocratic 50:50 ACN:Water (Do not use MeOH in mobile phase for this test).

-

Detection: Full Scan MS (m/z 200–600).

-

-

Data Interpretation:

-

Control (ACN): Should show a single major peak at m/z 442 (Molecular ion).

-

Test (MeOH): Look for the emergence of a peak at m/z 454 (

). -

Kinetics: If degradation is slow, heat the MeOH sample to 40°C for 4 hours to accelerate the

reaction.

-

Quantitative Assessment Table

| Parameter | DFTPPO in Acetonitrile | DFTPPO in Methanol/Water |

| Stability (24h, RT) | > 99% Recovery | < 95% Recovery (Variable) |

| Primary Impurity | None | Mono-methoxy derivative (+12 Da) |

| Ionization Impact | Consistent Tuning | Split signal, incorrect abundance ratios |

| Recommended Action | Standard Storage Solvent | Avoid completely |

Part 5: Operational Guidelines & Mitigation

Solvent Selection Strategy

For drug development and analytical chemistry involving fluorinated phosphine oxides:

-

Primary Solvent: Use Acetonitrile (ACN) . It is a polar aprotic solvent that does not act as a nucleophile in

reactions. -

Co-solvents: If water is required (e.g., for reverse-phase gradients), mix ACN and Water immediately prior to use, or ensure the DFTPPO residence time in the mixture is short (minutes, not days).

-

Avoid: Methanol, Ethanol, and Isopropanol.

Storage Protocol

-

Container: Amber borosilicate glass (Type I) with PTFE-lined caps.

-

Temperature: Freezer storage (< -10°C) is mandatory for stock solutions to inhibit slow hydrolysis or oxidation.

-

Shelf Life: In ACN at -10°C, DFTPPO is stable for 6-12 months. In MeOH, degradation can be observed within days at room temperature.

Troubleshooting LC-MS Tuning

If your DFTPPO tuning fails (e.g., incorrect mass assignment or abundance ratios):

-

Check the Solvent: Was the standard diluted in MeOH? Discard if yes.

-

Check the Background: Are you seeing m/z 454 or 466 (di-methoxy)? This confirms solvent contamination.

-

System Flush: Flush the LC lines with 100% ACN before re-introducing a fresh DFTPPO standard.

References

-

U.S. Environmental Protection Agency (EPA). Method 553: Determination of Benzidines and Nitrogen-Containing Pesticides in Water by Liquid-Liquid Extraction or Liquid-Solid Extraction and Reverse Phase High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. Revision 1.1, August 1992. Link

-

U.S. Environmental Protection Agency (EPA). Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry (HPLC/PB/MS). SW-846, December 1996. Link

-

AccuStandard. Pesticide Standards Reference Guide. (Technical documentation referencing DFTPPO stability and storage requirements). Link

-

Miller, J. M., et al. "Nucleophilic substitution in tris(pentafluorophenyl)phosphine and its oxide." Canadian Journal of Chemistry, 1970, 48(15): 2300-2309.

on perfluorophenyl phosphines). Link

Methodological & Application

EPA Method 553 system performance check using DFTPPO

Technical Application Note: EPA Method 553 System Performance Check using DFTPPO

Part 1: Executive Summary & Core Directive

The Criticality of the Interface EPA Method 553 ("Determination of Benzidines and Nitrogen-Containing Pesticides in Water") represents a distinct era in analytical chemistry where Liquid Chromatography was coupled to Mass Spectrometry (LC-MS) using Particle Beam (PB) or Thermospray (TSP) interfaces. Unlike modern Electrospray Ionization (ESI), these interfaces rely heavily on thermal desolvation and momentum separation.

The System Performance Check (SPC) using Decafluorotriphenylphosphine oxide (DFTPPO) is the non-negotiable "Go/No-Go" gateway for this method. It validates not just the mass analyzer's calibration, but critically, the interface's ability to transmit high-mass ions and maintain spectral integrity under thermal stress.

Why DFTPPO? While GC-MS methods utilize DFTPP, Method 553 requires its oxidized counterpart, DFTPPO (Bis(perfluorophenyl)phenylphosphine oxide).

-

Chemical Logic: DFTPPO (MW 458) is more polar than DFTPP, making it compatible with Reverse Phase LC conditions while retaining the fluorinated fragmentation pattern necessary for rigorous mass axis calibration and resolution checking.

-

Diagnostic Value: It reveals "cold spots" in a Particle Beam interface (loss of high mass sensitivity) or excessive thermal degradation (changes in fragmentation ratios).

Part 2: The Reference Standard (Protocols)

Unlike modern "ready-to-inject" tuning mixes, Method 553 often requires the user to synthesize or strictly manage the DFTPPO standard, as it is less commercially ubiquitous than DFTPP.

Protocol A: Synthesis of DFTPPO (The "Lost" Art)

Context: As noted in EPA Method 553 (Sec 7.11), DFTPPO may need to be synthesized from DFTPP if not commercially available.

Reagents:

-

Bis(perfluorophenyl)phenylphosphine (DFTPP)[1]

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Acetone (HPLC Grade)

Workflow:

-

Dissolution: Dissolve 50 mg of DFTPP in 10 mL of acetone.

-

Oxidation: Add a slight excess of H₂O₂ (molar equivalent).

-

Mechanism:[4]

-

-

Reaction: Allow to stand at room temperature for 30 minutes.

-

Purification (Critical): Evaporate the solvent to dryness. Wash the resulting crystals thoroughly with reagent water.[1]

-

Why? You must remove all residual H₂O₂.[1] Any remaining peroxide will oxidize your analytes (Benzidines) during the actual run, destroying your samples.

-

-

Stock Solution: Redissolve crystals in Acetonitrile to yield a concentration of 100 ng/µL . Store at <0°C in amber vials.

Protocol B: The System Performance Check (SPC)

Frequency:

-

Must be performed prior to any calibration standards or samples.

-

Must be repeated every 12 hours of continuous operation.

Injection Parameters:

-

Instrument: LC-MS with Particle Beam (PB) or Thermospray (TSP) interface.

-

Mobile Phase: Acetonitrile/Water (gradient or isocratic as per method equilibrium).

-

Injection: Inject 1-2 µL of the 100 ng/µL DFTPPO solution (Total on-column mass: 100-200 ng).

-

Mass Scan: 45 to 550 amu.

-

Scan Time: < 1.5 seconds per scan (to ensure sufficient points across the peak).

Part 3: Evaluation Criteria & Data Analysis

The following criteria are specific to EPA Method 553. Failure to meet these indicates that the interface is discriminating against specific masses or that the quadrupole/magnetic sector is miscalibrated.

Table 1: EPA Method 553 DFTPPO Ion Abundance Criteria

| Mass (m/z) | Ion Identity | Relative Abundance Criteria | Diagnostic Purpose |

| 77 | Present | Low Mass Sensitivity: Ensures the low-mass filter is not set too high. | |

| 168 | Fragment | Reference | Reference peak for m/z 169 check. |

| 169 | Isotope | 4 – 10% of mass 168 | Mid-Mass Resolution: Verifies correct isotope ratio and peak width. |

| 271 | Base Peak* | 100% (Base Peak) | Primary Fragment: Cleavage of P-C bonds. |

| 365 | Fragment | 5 – 10% of Base Peak | Baseline Threshold: Ensures noise floor isn't masking minor ions. |

| 438 | Fragment | Present | High mass fragmentation check. |

| 458 | Present (>1%) | Molecular Ion: Critical check for Interface Transmission (PB/TSP). | |

| 459 | Present | Isotope check for molecular ion. |

Note: Depending on the specific tuning of a Particle Beam interface, m/z 458 may sometimes be the base peak. If so, adjust relative calculations accordingly, but m/z 271 is the standard base peak in Electron Impact (EI) modes used with PB.

Part 4: Troubleshooting & Causality

If the SPC fails, do not re-tune blindly. Use the failure mode to diagnose the hardware.

Scenario 1: Low Abundance of m/z 458 (Molecular Ion)

-

Diagnosis: Poor transmission of high-mass ions.

-

Causality (Particle Beam): The momentum separator (skimmer) is misaligned. Heavier molecules (DFTPPO) are not maintaining their trajectory into the source and are being pumped away with the helium/solvent gas.

-

Action: Adjust the nebulizer gas flow and skimmer alignment.

Scenario 2: m/z 169 is > 10% of m/z 168

-

Diagnosis: Poor mass resolution (Peak broadening).

-

Causality: The peaks are overlapping, causing the 168 signal to bleed into 169.

-

Action: Adjust the DC/RF ratio on the quadrupole to narrow the peak widths (increase resolution).

Scenario 3: Excessive Noise / "Grass" in Spectrum

-

Diagnosis: Incomplete desolvation.

-

Causality: Solvent clusters are entering the source.

-

Action: Increase the desolvation chamber temperature (TSP) or Desolvation Glow Discharge (PB).

Part 5: Visualization (Graphviz)

Diagram 1: The DFTPPO Performance Workflow

Caption: Workflow for validating LC-MS system performance using DFTPPO prior to analytical runs.

Diagram 2: Synthesis & Logic of DFTPPO

Caption: Critical synthesis pathway for DFTPPO highlighting the mandatory purification step to protect sample integrity.

References

-

U.S. Environmental Protection Agency. (1992).[1] Method 553: Determination of Benzidines and Nitrogen-Containing Pesticides in Water by Liquid-Liquid Extraction or Liquid-Solid Extraction and Reverse Phase High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. Revision 1.1.

-

U.S. Environmental Protection Agency. (1992).[1] Table 1: Ion Abundance Criteria for Bis(perfluorophenyl)phenylphosphine oxide (DFTPPO). 40 CFR Part 136.

-

Behymer, T.D., Bellar, T.A., & Budde, W.L. (1990).[1] Liquid Chromatography/Particle Beam/Mass Spectrometry of Polar Compounds of Environmental Interest. Analytical Chemistry, 62, 1686-1690.[1] (Foundational paper for the interface physics described in Method 553).

Sources

Protocol for synthesizing DFTPPO from Decafluorotriphenylphosphine

This Application Note provides a rigorous protocol for the synthesis of Decafluorotriphenylphosphine Oxide (DFTPPO) from Decafluorotriphenylphosphine (DFTPP) .[1]

Part 1: Introduction & Chemical Context

Decafluorotriphenylphosphine (DFTPP) —chemically defined as Bis(pentafluorophenyl)phenylphosphine (

DFTPPO (

Chemical Identity Verification:

-

Precursor: Decafluorotriphenylphosphine (DFTPP) | CAS: 5074-71-5 | MW: 442.2 g/mol

-

Target: Decafluorotriphenylphosphine Oxide (DFTPPO) | MW: 458.2 g/mol

-

Structural Note: The "Decafluoro" nomenclature refers to two perfluorinated phenyl rings (

) and one hydrogenated phenyl ring (

Part 2: Reaction Mechanism & Strategic Considerations

The synthesis involves the direct oxidation of the phosphorus(III) center to phosphorus(V) using Hydrogen Peroxide (

Mechanistic Insight:

Unlike Triphenylphosphine (

Reaction Equation:

Visualizing the Reaction Pathway

Figure 1: Reaction pathway for the oxidation of DFTPP to DFTPPO, highlighting the transition from trivalent to pentavalent phosphorus.

Part 3: Experimental Protocol

Reagents & Equipment

| Component | Grade/Specification | Role |

| DFTPP | >97% Purity (CAS 5074-71-5) | Starting Material |

| Hydrogen Peroxide | 30% w/w (aq) | Oxidant |

| Acetone | HPLC Grade | Solvent |

| Dichloromethane (DCM) | HPLC Grade | Extraction/Solubilization |

| Water | 18.2 MΩ·cm (Milli-Q) | Wash Solvent |

| Rotary Evaporator | Vacuum capability < 10 mbar | Solvent Removal |

Step-by-Step Synthesis

Step 1: Solubilization

-

Weigh 500 mg (1.13 mmol) of DFTPP into a 50 mL round-bottom flask.

-

Add 10 mL of Acetone . Swirl or sonicate until fully dissolved.

-

Note: Acetone is preferred over DCM for the reaction phase because it is miscible with aqueous

, ensuring a homogeneous reaction mixture.

-

Step 2: Oxidation [3]

-

While stirring at room temperature, add 0.5 mL of 30%

(approx. 4.4 mmol, ~4 equiv).-

Expertise Check: A slight excess is necessary to drive the reaction to completion due to the reduced nucleophilicity of the fluorinated phosphine.

-

-

Stir the mixture at 40°C for 30 minutes .

-

Monitoring: The reaction is typically fast. TLC (Silica, 10% EtOAc/Hexane) can be used to monitor the disappearance of the starting material (

of oxide is significantly lower than phosphine).

-

Step 3: Workup & Crystallization

-

Remove the acetone solvent using a rotary evaporator at 40°C under reduced pressure. A white solid/slurry will remain.[4]

-

Add 10 mL of cold Deionized Water to the flask.

-

Sonicate the slurry to dislodge crystals and dissolve residual

. -

Filter the solids using a sintered glass funnel or Büchner funnel.

-

Critical Wash: Wash the filter cake with

mL of water to ensure complete removal of oxidants. -

Dry the crystals under high vacuum (0.1 mbar) for 4 hours to remove trace moisture.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of DFTPPO.

Part 4: Quality Control & Validation

To ensure the material is suitable for use as a mass spectrometry standard, it must pass the following QC criteria.

Mass Spectrometry (GC-MS)

Inject a 50 ppm solution (in DCM) into a GC-MS system.

-

Target Ion: The molecular ion (

) must shift from m/z 442 (DFTPP) to m/z 458 (DFTPPO). -

Fragmentation: Look for the characteristic loss of the phenyl group or fluorine atoms.

-

Purity Check: Absence of m/z 442 peak indicates 100% conversion.

Nuclear Magnetic Resonance ( NMR)

Phosphorus NMR is the definitive method for distinguishing phosphines from their oxides.

-

DFTPP (Precursor): Expected shift

to -

DFTPPO (Product): Expected shift

to -

Note: The electron-withdrawing fluorine atoms cause significant splitting and shifting compared to non-fluorinated analogs.

Melting Point

-

DFTPP: 59–61 °C.[4]

-

DFTPPO: The oxide typically has a higher melting point due to the polar P=O bond increasing lattice energy. (Experimental verification required, typically >100°C for similar fluorinated oxides).

References

-

U.S. Environmental Protection Agency. (1992). Method 553: Determination of Benzidines and Nitrogen-Containing Pesticides in Water by Liquid-Liquid Extraction or Liquid-Solid Extraction and Reverse Phase High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. Section 7.10 (Synthesis of DFTPPO). [Link]

Sources

Optimizing electrospray ionization ESI parameters for DFTPPO

Executive Summary

Decafluorotriphenylphosphine oxide (DFTPPO) is the oxidized derivative of the standard GC-MS tuning compound DFTPP (EPA Method 8270). In Liquid Chromatography-Mass Spectrometry (LC-MS), DFTPPO (

This guide details the protocol for optimizing ESI source parameters to maximize the sensitivity and stability of the protonated DFTPPO molecule (

Physicochemical Context & Ionization Mechanism

To optimize detection, one must understand the analyte's behavior in the electrospray plume.

-

Chemical Structure: Bis(pentafluorophenyl)phenylphosphine oxide.

-

Formula:

-

Monoisotopic Neutral Mass: 457.9918 Da

-

Target Ion:

m/z (Positive Mode)

Mechanism of Ionization:

The phosphoryl oxygen (P=O) is a hard Lewis base, making it the primary site for protonation. However, the two pentafluorophenyl rings are strongly electron-withdrawing, which reduces the electron density at the oxygen compared to non-fluorinated triphenylphosphine oxide (TPPO). Consequently, DFTPPO requires a more acidic mobile phase and optimized desolvation energy to stabilize the protonated form without inducing fragmentation (loss of

Diagram 1: ESI Ionization Pathway

Caption: Mechanistic pathway of DFTPPO ionization. Red dashed line indicates unwanted fragmentation pathway driven by excessive declustering potential.

Experimental Protocol: Optimization Workflow

This protocol uses a Direct Infusion method to isolate source parameters from chromatographic variables.

Materials & Preparation

-

Stock Solution: 1 mg/mL DFTPPO in 100% Methanol (LC-MS Grade).

-

Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Note: Formic acid is mandatory to overcome the electron-withdrawing effect of fluorine and ensure efficient protonation.

-

-

Instrumentation: Triple Quadrupole or Q-TOF MS (e.g., Agilent 6400/6500, Waters Xevo, Thermo TSQ).

Step-by-Step Tuning Procedure

Step 1: Initial Setup (Direct Infusion)

-

Bypass the LC column. Connect the syringe pump directly to the ESI source.

-

Flow Rate: 10 µL/min (standard source) or 5 µL/min (nano/micro source).

-

Scan Mode: MS1 Scan (Range m/z 100–600).

Step 2: Spray Stability (Nebulizer & Vcap)

-

Objective: Establish a stable Taylor cone.

-

Action:

-

Set Gas Temp to 300°C and Gas Flow to 8 L/min.

-

Ramp Capillary Voltage (Vcap) from 2000 V to 5000 V in 500 V increments.

-

Observation: Look for the plateau region where intensity is high but stable (<5% RSD).

-

Typical Optimum: 3500–4000 V. (Higher voltage is often needed for fluorinated compounds due to lower surface activity).

-

Step 3: Declustering Potential (Cone Voltage/Fragmentor)

-

Objective: Maximize

while minimizing in-source fragmentation. -

Action:

-

Monitor m/z 459.0 (Parent) and m/z 291.0 (Loss of

phenyl group). -

Ramp Cone Voltage from 0 V to 200 V.

-

Selection Criteria: Select the voltage where the parent ion intensity peaks before the fragment ion intensity exceeds 5% of the parent.

-

Typical Optimum: 80–120 V (Higher than typical organics due to the robust P-C bonds, but critical to avoid shattering).

-

Step 4: Desolvation (Temperature & Sheath Gas)

-

Objective: Remove solvent shell to prevent adducts (

, -

Action:

-

Ramp Gas Temperature from 200°C to 350°C.

-

Monitor the ratio of

(459) to solvent adducts (e.g., 491 for MeOH adduct). -

Typical Optimum: 325°C. High temperature is preferred as DFTPPO is thermally stable.

-

Optimized Parameter Summary

The following table summarizes the starting points and optimized ranges for a standard ESI source (e.g., Agilent Jet Stream or Waters Z-Spray).

| Parameter | Function | Starting Value | Optimized Range (DFTPPO) | Impact of Deviation |

| Polarity | Ion Mode | Positive | Positive | N/A |

| Capillary Voltage | Ion Formation | 3000 V | 3500 – 4500 V | Low: Poor ionization. High: Discharge/Arcing. |

| Nozzle Voltage | Beam Focusing | 0 V | 500 – 1000 V | Helps focus the ion beam in some sources (e.g., AJS). |

| Fragmentor / Cone | Declustering | 100 V | 80 – 135 V | Critical: Too high fragments the molecule. |

| Gas Temp | Desolvation | 300°C | 300 – 350°C | Low: High noise/adducts. |

| Sheath Gas Temp | Desolvation | 300°C | 350°C | Essential for removing stubborn solvation shells. |

Troubleshooting & Validation

Diagram 2: Optimization Logic Flow

Caption: Decision matrix for tuning DFTPPO parameters. Yellow diamonds indicate decision points based on spectral quality.

Common Issues:

-

High Sodium Adduct (

at m/z 481):-

Cause: Glassware contamination or poor desolvation.

-

Fix: Increase Fragmentor/Cone voltage by 10-15 V to "shake off" the adduct, or increase Gas Temp.

-

-

Signal Instability:

-

Cause: Fluorinated compounds can be hydrophobic, leading to poor mixing in high-water mobile phases.

-

Fix: Ensure at least 50% organic solvent (MeOH/ACN) in the infusion mix.

-

References

-

U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Link

-

Agilent Technologies. (2023). Agilent ESI-L Low Concentration Tuning Mix (G2421-60001) Technical Overview. (Contains fluorinated phosphazines/phosphines for ESI tuning). Link

-

Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685-699. Link

-

Waters Corporation. (2021). Controlling Contamination in LC/MS Systems: Best Practices. Application Note 720006666EN. Link

High-Sensitivity Analysis of Benzidines and Nitrogen-Containing Pesticides via Derivatization with Pentafluoropropionic Anhydride (PFPA) and GC-MS

An Application Guide:

Editor's Note: This application note addresses the analytical challenge of detecting benzidines and nitrogen-containing pesticides. The query specified the use of "DFTPPO." Following an extensive literature review, this appears to be a non-standard acronym. We have interpreted the user's need as requiring a robust derivatization protocol using a fluorinated anhydride, a common and highly effective technique for these compound classes. Therefore, this guide is based on the widely used and well-documented reagent, Pentafluoropropionic Anhydride (PFPA), which serves the same analytical purpose and aligns with the likely intent of the original query.

Introduction: The Analytical Imperative

Benzidines and their congeners are a class of aromatic amines recognized for their carcinogenic properties, making their detection in environmental and industrial samples a matter of public health.[1] Similarly, many nitrogen-containing pesticides, such as carbamates and triazines, are employed extensively in agriculture and can pose ecological and health risks if they migrate into water sources and the food chain.[2][3]

Direct analysis of these compounds by gas chromatography (GC) is often hindered by their high polarity, low volatility, and thermal instability.[4][5] These properties lead to poor chromatographic peak shape, low sensitivity, and potential degradation in the hot GC injection port.[5][6] To overcome these challenges, chemical derivatization is an essential sample preparation step.[4][7] This process converts the polar amine (-NH2) functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[4][5]

This application note provides a comprehensive protocol for the simultaneous analysis of benzidines and selected nitrogen-containing pesticides. The method employs a pre-column derivatization step using Pentafluoropropionic Anhydride (PFPA). The resulting pentafluoropropionyl derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra, enabling sensitive and selective quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method: PFPA Acylation

The core of this method is the acylation of primary and secondary amine functional groups present in the target analytes with Pentafluoropropionic Anhydride (PFPA). In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the PFPA molecule. This nucleophilic acyl substitution results in the formation of a stable, non-polar, and volatile pentafluoropropionamide derivative and a pentafluoropropionic acid byproduct.

The key advantages of using a fluorinated anhydride like PFPA include:

-

Enhanced Volatility: The bulky, non-polar PFPA group significantly reduces intermolecular hydrogen bonding, increasing the volatility of the analytes for GC analysis.[4]

-

Improved Thermal Stability: The resulting amide bond is more stable than the original amine, preventing on-column degradation.[5]

-

Increased Mass: The addition of the PFPA group (147 amu per group) shifts the mass of the derivatives to a higher, more specific region of the mass spectrum, away from potential low-mass matrix interferences.[7]

-

Characteristic Fragmentation: The derivatives often produce unique and predictable fragmentation patterns under electron ionization (EI), which is crucial for definitive identification and quantification in complex matrices.[8]

Caption: PFPA derivatization of amine-containing analytes.

Experimental Workflow

The overall analytical procedure involves sample extraction, extract cleanup and concentration, chemical derivatization, and instrumental analysis. Each step is critical for achieving the required sensitivity and selectivity.

Caption: General workflow for sample analysis.

Detailed Protocols

4.1 Reagents and Standards Preparation

-

Solvents: Use pesticide residue grade or equivalent high-purity solvents (e.g., acetonitrile, dichloromethane, ethyl acetate, hexane).

-

Reagents:

-

Pentafluoropropionic Anhydride (PFPA), >99% purity.

-

Pyridine or Triethylamine (TEA) as a catalyst/acid scavenger, >99% purity.

-

Anhydrous Sodium Sulfate (Na₂SO₄), analytical grade, baked at 400°C for 4 hours to remove organic contaminants.

-

Ultrapure Water (18.2 MΩ·cm).

-

-

Standard Solutions:

-

Prepare individual stock standards of target analytes (e.g., Benzidine, 3,3'-Dichlorobenzidine, Carbaryl, Atrazine) at 1000 µg/mL in methanol or another suitable solvent. Store at -20°C.

-

Prepare a mixed working standard solution by diluting the stock standards in ethyl acetate or hexane to a final concentration of 1-10 µg/mL.

-

Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL) by serial dilution of the working standard in the final solvent.

-

4.2 Sample Extraction Protocol (Example: Water Sample)

-

Sample Collection: Collect 500 mL of water in a clean amber glass bottle. If residual chlorine is suspected, add ~50 mg of sodium thiosulfate to quench it.

-

pH Adjustment: Adjust the sample pH to >9.0 using 1 M sodium hydroxide (NaOH) to ensure the analytes are in their neutral, extractable form.

-

Liquid-Liquid Extraction (LLE):

-

Transfer the sample to a 1 L separatory funnel.

-

Add 50 mL of dichloromethane and shake vigorously for 2 minutes, venting frequently.

-

Allow the layers to separate for 10 minutes. Drain the lower organic layer into a collection flask.

-

Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.

-

-

Drying and Concentration:

-

Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water. Note: Benzidine can be adsorbed by sodium sulfate; minimize contact time or consider alternative drying agents if recovery is low.[5][6]

-

Concentrate the dried extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. Do not evaporate to complete dryness.

-

Solvent-exchange into 1 mL of ethyl acetate or hexane for the derivatization step.

-

4.3 Derivatization Protocol

CAUTION: Perform this procedure in a well-ventilated fume hood. PFPA is corrosive and moisture-sensitive.

-

Transfer the 1 mL concentrated extract (or calibration standard) into a 2 mL autosampler vial with a screw cap and PTFE-lined septum.

-

Add 10 µL of pyridine (or TEA) to the vial to act as a catalyst.

-

Add 100 µL of PFPA to the vial.

-

Immediately cap the vial tightly and vortex for 30 seconds.

-

Place the vial in a heating block or oven at 60°C for 30 minutes to facilitate the reaction.

-

After heating, allow the vial to cool to room temperature.

-

Add 1 mL of 5% sodium bicarbonate (NaHCO₃) solution to the vial to quench the excess PFPA and neutralize the acidic byproduct. Vortex for 1 minute.

-

The upper organic layer contains the derivatized analytes. Carefully transfer this layer to a new vial for GC-MS analysis. Alternatively, inject directly from the upper layer.

4.4 GC-MS Instrumental Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument and target analytes.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Port | Splitless mode, 250°C | Ensures efficient vaporization of derivatives without thermal degradation. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Provides good chromatographic efficiency. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar column provides excellent separation for the derivatized analytes. |

| Oven Program | Initial: 80°C (hold 2 min) Ramp: 15°C/min to 200°C Ramp: 10°C/min to 300°C (hold 5 min) | Separates analytes based on boiling point while minimizing run time. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |

| Ionization Energy | 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Source Temperature | 230°C | Standard operating temperature. |

| Quadrupole Temp. | 150°C | Standard operating temperature. |

| Acquisition Mode | Full Scan (m/z 50-550) for identification. Selected Ion Monitoring (SIM) for quantification. | Full scan allows for compound identification. SIM mode provides maximum sensitivity and selectivity for target analytes.[9] |

Data and Performance Characteristics

5.1 Expected Results

The PFPA derivatives of benzidine (bis-PFPA) and 3,3'-dichlorobenzidine (bis-PFPA) will have significantly higher molecular weights and will elute at higher temperatures than their underivatized counterparts. Nitrogen-containing pesticides with primary or secondary amine groups will also form stable derivatives.

Table 1: Example GC-MS Data for PFPA Derivatives

| Analyte | Underivatized MW | Derivative | Derivative MW | Quantitation Ion (m/z) | Qualifier Ions (m/z) |

| Benzidine | 184.24 | Bis-PFPA Benzidine | 476.20 | 476 | 244, 167 |

| 3,3'-Dichlorobenzidine | 253.13 | Bis-PFPA DCB | 544.08 | 544 | 312, 188 |

| Carbaryl (hydrolyzed) | 144.17 (1-Naphthylamine) | PFPA-1-Naphthylamine | 289.21 | 289 | 143, 115 |

| Atrazine | 215.68 | Mono-PFPA Atrazine | 361.69 | 361 | 346, 200 |

| (Note: Data is illustrative. Actual m/z values and retention times must be determined experimentally.) |

5.2 Method Validation and Quality Control

To ensure the trustworthiness of the results, the method should be validated according to established guidelines (e.g., SANTE/11312/2021).[10] Key validation parameters include:

-

Linearity: Analyze calibration standards across the expected concentration range. A correlation coefficient (R²) of >0.995 is typically required.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which an analyte can be reliably detected and quantified, respectively. For this method, LOQs in the low ng/L (ppt) to µg/L (ppb) range are achievable depending on the matrix.[11]

-

Accuracy (Recovery): Analyze spiked matrix samples at multiple concentration levels. Recoveries between 70-120% are generally considered acceptable.[9][11]

-

Precision (Repeatability): Expressed as the relative standard deviation (%RSD) of replicate measurements. An RSD of <20% is typically desired.[12]

-

Quality Control: Include a method blank, a matrix spike, and a laboratory control sample with each batch of samples to monitor for contamination, matrix effects, and analytical performance.

Conclusion

The protocol detailed in this application note provides a robust and sensitive framework for the analysis of carcinogenic benzidines and regulated nitrogen-containing pesticides. By converting these polar and thermally labile compounds into stable, volatile PFPA derivatives, their chromatographic performance is significantly enhanced.[4][5] The subsequent GC-MS analysis in SIM mode allows for highly selective and trace-level quantification, making this method an invaluable tool for environmental monitoring, food safety analysis, and industrial hygiene applications.

References

- U.S. Food and Drug Administration. (n.d.).

- ResearchGate. (2025, August 7). Optimization and Validation of a Method Based on Derivatization with Methylating Agent Followed by HPLC-DAD for Determining Dithiocarbamates Residues.

- Garrido Frenich, A., et al. (2025, November 26).

- U.S. Environmental Protection Agency. (1982, May).

- OUCI. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables.

- Thermo Fisher Scientific. (n.d.).

- Medeiros, P. M., et al. (2018, February 19).

- Chemat, F., et al. (2011, November 4).

- Lin, D. L., & Wang, S. M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

- Lin, D. L., & Chang, W. T. (n.d.). Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS.

- National Center for Biotechnology Information. (2001, September 7). ANALYTICAL METHODS - Toxicological Profile for Benzidine. NCBI Bookshelf.

- ResearchGate. (2025, August 7). Analysis of Benzidine and Dichlorobenzidine at Trace Levels in Water by Silylation and Gas Chromatography–Mass Spectrometry.

- Coventry University. (2024, October 17). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR.

- Ueno, E., et al. (2003, November 15). Determination of nitrogen- and phosphorus-containing pesticide residues in vegetables by gas chromatography with nitrogen-phosphorus and flame photometric detection after gel permeation chromatography and a two-step minicolumn cleanup. PubMed.

- MilliporeSigma. (n.d.). Pesticide Analysis Guide.

- ResearchGate. (2025, August 5). Development of a method for the simultaneous determination of phosphoric and amino acid group containing pesticides by gas chromatography with mass-selective detection - Optimization of the derivatization procedure using an experimental design approach.

Sources

- 1. researchgate.net [researchgate.net]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. ysi.com [ysi.com]

- 4. jfda-online.com [jfda-online.com]

- 5. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. forensicsciencereview.com [forensicsciencereview.com]

- 8. Simultaneous analysis of pesticides from different chemical classes by using a derivatisation step and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of nitrogen- and phosphorus-containing pesticide residues in vegetables by gas chromatography with nitrogen-phosphorus and flame photometric detection after gel permeation chromatography and a two-step minicolumn cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

Troubleshooting & Optimization

Correcting mass assignment errors using Decafluorotriphenylphosphine oxide

The following technical guide details the use of Decafluorotriphenylphosphine Oxide (DFTPPO) for diagnosing and correcting mass assignment errors in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

Unlike its parent compound DFTPP (used in GC-MS), DFTPPO is the specific reference standard for LC-MS applications (e.g., EPA Methods 553 and 8325). It serves as a critical "truth" standard to validate mass axis calibration, ion source optimization, and detector response across a broad mass range.

Part 1: Diagnostic & Triage

Why Use DFTPPO?

Mass assignment errors—where the instrument reports an incorrect

-

Chemical Stability: The oxide form is stable in LC mobile phases (unlike DFTPP, which can degrade/oxidize in electrospray sources).[1]

-

Broad Fragmentation Pattern: It generates ions spanning low (

77) to mid-high ( -

Definable Resolution Checks: Specific isotope peaks (e.g.,

169 vs 168) validate the instrument's mass resolution.[1]

Quick Reference: DFTPPO Key Ions (ESI/Particle Beam)

| Ion ( | Origin / Fragment | Diagnostic Function |

| 458 | Molecular Ion Check: Confirms high-mass transmission. | |

| 438 | Fragmentation Check: Indicates source energy status. | |

| 365 | Loss of | Baseline Threshold: Should be 5–10% of base peak.[2][3] |

| 271 | Base Peak (Variable) | Sensitivity Check: Primary abundance monitor. |

| 168 | Fragment | Mid-Mass Axis: Anchor point for calibration curves. |

| 169 | Isotope of 168 | Resolution Check: Must be 4–10% of |

| 77 | Low Mass Sensitivity: Confirms low-mass transmission. |

Part 2: Experimental Protocol

Standard Preparation

WARNING: DFTPPO is distinct from DFTPP. Ensure you are using the Oxide form for LC-MS to avoid in-source oxidation variability.[1]

-

Stock Solution: Dissolve neat DFTPPO in LC-MS grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL .

-

Working Standard: Dilute Stock to 10–50 µg/mL in ACN.

-

Note: Avoid Methanol if possible, as it can cause solvolysis or methylation artifacts in some high-energy sources over time.

-

-

Injection: Inject 2–5 µL directly into the flow stream (flow injection) or via a short C18 column if retention checks are required.

Workflow: Mass Correction Logic

The following diagram illustrates the decision process for correcting mass errors using DFTPPO.

Figure 1: Logical workflow for diagnosing and correcting mass assignment errors using DFTPPO injections.

Part 3: Troubleshooting Guides (Q&A)

Scenario A: Mass Drift & Axis Calibration

Q: My DFTPPO peaks are consistently shifted by +0.5 amu across the range. How do I fix this? A: A consistent shift indicates a "Zero Offset" or "Intercept" error in the mass calibration curve.[1]

-

Diagnosis: Check if the shift is linear (same offset at

77 and -

Correction:

Scenario B: High Mass Discrimination (Low m/z 458)

Q: I see the base peak at 271, but the molecular ion at 458 is barely visible or missing. Is my calibration wrong? A: This is likely a Tuning/Source issue, not just a calibration issue. If the instrument cannot transmit the ion, it cannot assign the mass.[1]

-

Cause: The "Entrance Lens" or "Transfer Optic" voltages are optimized for low mass, or the Declustering Potential (Fragmentor) is too high, causing in-source fragmentation of the 458 ion into smaller fragments.[1]

-

Fix:

Scenario C: Poor Resolution (m/z 168/169 Merger)

Q: The peaks at 168 and 169 are merging into a single blob. How does this affect mass assignment? A: Poor resolution shifts the calculated "centroid" of the peak, leading to mass assignment errors (often pulling the value toward the heavier isotope).[1]

-

Protocol:

Part 4: Mechanism of Action

Why DFTPPO Fragmentation Matters

Understanding the fragmentation pathway helps distinguish between "instrument drift" and "chemical artifacts."[1]

Figure 2: Simplified fragmentation pathway of DFTPPO in Electrospray Ionization.

-

m/z 458 (Parent): Used to anchor the high-mass end of the calibration curve.[1]

-

m/z 271 (Base): Provides the highest signal-to-noise ratio for precise centroiding.[1]

-

m/z 77 (Low): Anchors the low-mass end; critical for ensuring the "slope" of the calibration curve is correct.[1]

References

-

U.S. Environmental Protection Agency. (1992). Method 553: Determination of Benzidines and Nitrogen-Containing Pesticides in Water by Liquid-Liquid Extraction or Liquid-Solid Extraction and Reverse Phase High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry.Link

-

U.S. Environmental Protection Agency. (2010). Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry (HPLC/PB/MS).Link

-

Ekeberg, D., et al. (2003). Mass Spectrometry Tuning and Calibration.[2][3][5][6][7] In Advanced Techniques in Mass Spectrometry.

-

Agilent Technologies. (2010). Tuning Spectrometers for DFTPP. Technical Note. Link(Note: While focused on GC-MS DFTPP, the tuning logic for abundance ratios applies analogously to DFTPPO in LC-MS).

Sources

Resolving DFTPPO degradation issues in stock solutions

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Resolving DFTPPO Degradation & Instability in Stock Solutions

Executive Summary: The "Degradation" Misnomer

In high-precision mass spectrometry (GC/MS and LC/MS), Decafluorotriphenylphosphine oxide (DFTPPO) —also known as Bis(perfluorophenyl)phenylphosphine oxide—is the gold standard for tuning and system performance verification (e.g., EPA Methods 525.2, 8325).

When researchers report "DFTPPO degradation," they are rarely witnessing the chemical breakdown of the P=O bond, which is thermodynamically robust. Instead, they are encountering concentration variance driven by three physical phenomena:

-

Surface Adsorption: The highly fluorinated aromatic rings create a lipophilic profile that adheres aggressively to borosilicate glass and PTFE liners.

-

Cold-Precipitation: Storage at <-10°C often causes micro-precipitation that is invisible to the naked eye but fatal to quantitative accuracy.

-

Active Site Reactivity: In GC inlets, "degradation" is actually the adsorption of DFTPPO onto active silanol sites, resulting in peak tailing and signal loss.

This guide provides the protocols to distinguish between instrument failure and stock solution instability.

Troubleshooting Guide (Q&A)

Q1: My DFTPPO signal intensity has dropped by >40% over one week. Is the molecule hydrolyzing?

Answer: It is highly unlikely to be hydrolysis. Phosphine oxides are resistant to hydrolysis under neutral storage conditions. The issue is likely thermodynamic solubility shock .

-

Mechanism: If you store the stock in pure Acetonitrile (ACN) or Methanol (MeOH) at -20°C, DFTPPO can crash out of solution. When you warm it to room temperature, the crystals may not redissolve immediately without sonication.

-

Diagnostic Step: Vortex the stock solution vigorously for 30 seconds and sonicate for 5 minutes. Inject again. If the signal recovers, it was precipitation, not chemical degradation.

Q2: I see "ghost peaks" or extra masses in my tuning scan. Is this DFTPPO breakdown?

Answer: This usually indicates oxidative contamination or inlet activity , not DFTPPO breakdown.

-

Scenario A (GC/MS): If you see tailing peaks or loss of high-mass ions (m/z 459), your injection liner is "active" (dirty). DFTPPO adsorbs to active sites, reducing the transfer to the MS.

-

Scenario B (LC/MS): Extra masses often come from leaching plasticizers (phthalates) if the stock was stored in plastic vials or used with non-compatible septa. Rule: NEVER store DFTPPO in plastic; use deactivated amber glass.

Q3: The relative abundance of m/z 459 is below the EPA criteria (e.g., <15% of m/z 458). Why?

Answer: This is the classic "High Mass Discrimination" failure. It is rarely due to the stock solution itself but rather the instrument tuning or quadrupole cleanliness .

-

The Test: Inject a freshly prepared standard.

-

If m/z 459 is still low: The issue is the MS source/optics (needs cleaning or retuning).

-

If m/z 459 passes: Your old stock solution has suffered from preferential adsorption or solvent evaporation (changing the concentration and affecting ionization dynamics).

-

Technical Data & Tuning Criteria

The following table summarizes the critical ion abundance criteria for DFTPPO. Deviations here are your primary diagnostic tool.

Table 1: DFTPPO Ion Abundance Criteria (Standard EPA Method 8325/525.2)

| Mass (m/z) | Ion Composition | Required Relative Abundance | Diagnostic Significance |

| 77 | C6H5+ | Present | Low mass sensitivity check.[1][2] |

| 168 | C6F5H+ (Rearrangement) | Present | Mid-mass sensitivity.[1][2] |

| 169 | C6F5H2+ | 4–10% of mass 168 | Checks mid-mass resolution.[1][2] |

| 271 | (C6F5)P+ | Base Peak (100%) | Primary quantification ion. |

| 365 | (C6H5)3PO fragment | > 1% of mass 271 | Baseline threshold check.[1] |

| 458 | Molecular Ion (M+) | Present | High mass sensitivity. |

| 459 | (M+1) Isotope | 15–24% of mass 458 | Critical: Checks high mass resolution & isotope ratio.[2] |

Diagnostic Logic & Workflow

The following diagram illustrates the decision matrix for isolating the root cause of DFTPPO "failure."

Figure 1: Decision matrix for distinguishing between instrument-side failures and DFTPPO stock solution degradation.

Validated Experimental Protocols

Protocol A: Preparation of Stable DFTPPO Stock Solution

Objective: Create a self-validating stock solution that minimizes adsorption losses.

-

Materials :

-

Neat DFTPPO (purity >98%).

-

Solvent: HPLC-grade Acetonitrile (ACN) or Methylene Chloride (DCM). Note: DCM dissolves DFTPPO better but is more volatile.

-

Container: Deactivated Amber Glass Vial (Silanized). Never use standard clear glass.

-

-

Procedure :

-

Step 1 : Allow the neat standard to equilibrate to room temperature (prevent condensation).

-

Step 2 : Weigh 10.0 mg (±0.1 mg) of DFTPPO into a 10 mL volumetric flask.

-

Step 3 : Dilute to volume with Acetonitrile.

-

Step 4 : Sonicate for 10 minutes to ensure complete dissolution.

-

Step 5 : Transfer immediately to 2 mL deactivated amber vials with PTFE-lined screw caps. Fill to the neck to minimize headspace (reduces evaporation).

-

-

Storage :

-

Store at -10°C to -20°C .

-

Shelf life: 6 months.

-

Critical : Mark the liquid level on the vial. Before use, check the level. If it has dropped, solvent has evaporated, concentrating the solution. Discard.

-

Protocol B: The "Liner Activity" Check (GC/MS Users)

Objective: Confirm if the "degradation" is actually adsorption in the inlet.

-

Inject the DFTPPO standard.

-

Inspect the peak shape of m/z 271 .

-

Analysis :

-

Symmetrical Peak : Inlet is clean. Signal loss is likely in the MS source or stock solution.

-

Tailing Peak (>1.5 asymmetry) : Active sites in the liner are adsorbing DFTPPO.

-

Action : Replace the inlet liner with a deactivated splitless liner and clip 5cm from the column guard.

-

References

-

U.S. Environmental Protection Agency (EPA). (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 2.0. [Link]

-

U.S. Environmental Protection Agency (EPA). (1996). Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry (HPLC/PB/MS). [Link]

-

Agilent Technologies. (2023). GC/MS Tuning and Performance Check Criteria. Technical Support Knowledge Base. [Link]

-

Chem Service, Inc. (2024). Material Safety Data Sheet: Bis(perfluorophenyl)phenylphosphine oxide (DFTPPO). [Link]

Sources

Technical Support Center: Optimizing DFTPPO Peak Performance in RPLC

Executive Summary

Decafluorotriphenylphosphine oxide (DFTPPO) is widely recognized as a tuning standard in GC-MS (EPA Method 8270) to detect active sites. In Reverse Phase Liquid Chromatography (RPLC), it serves a similar, albeit unofficial, role: it is a "canary in the coal mine" for stationary phase activity and system suitability.

Due to its unique chemical structure—a highly hydrophobic fluorinated shell surrounding a strong hydrogen-bond accepting phosphoryl group (

-

Tailing: Caused by Lewis acid-base interactions with residual silanols.

-

Fronting/Splitting: Caused by solubility mismatches (the "Strong Solvent Effect").

This guide provides the diagnostic logic and protocols to resolve these issues.

Module 1: The Tailing Peak (Adsorption)

The Symptom:

The peak rises normally but descends slowly, creating a "shark fin" appearance. Asymmetry factor (

The Science (Causality):

DFTPPO is not a base in the Brønsted-Lowry sense (it lacks a protonatable nitrogen), but it is a Lewis Base . The oxygen on the phosphoryl group (

-

The Antagonist: Residual silanol groups (

) on the silica support act as Hydrogen Bond Donors. -

The Interaction:

. This secondary interaction halts the analyte momentarily as it travels down the column, causing the tail.

Diagnostic Workflow: Use the following logic to confirm if silanol activity is the root cause.

Figure 1: Decision tree for diagnosing silanol-mediated tailing of phosphine oxides.

Corrective Actions:

-

Stationary Phase Selection (Critical):

-

Avoid: Traditional C18 columns with low carbon loads (<15%).

-

Preferred:Hybrid Organic-Inorganic Particles (BEH) or "Type B" high-purity silica with exhaustive end-capping. These sterically hinder the

group from reaching the underlying silica surface [1].

-

-

Mobile Phase Modification:

-

Unlike amines, lowering pH does not always fix tailing for phosphine oxides because it ensures silanols remain in the protonated (

) state, which is the active H-bond donor form. -

Strategy: Use Methanol instead of Acetonitrile if possible. Methanol is a protic solvent that can hydrogen bond with the silanols, effectively "blocking" them from the DFTPPO [2].

-

Module 2: The Split or Fronting Peak (Solubility)

The Symptom: The peak appears as a doublet (split) or has a "shoulder" on the front side.

The Science (Causality): DFTPPO is heavily fluorinated, making it extremely hydrophobic (high logP). It is sparingly soluble in water.

-

The Error: Dissolving the sample in 100% Acetonitrile (ACN) and injecting it into a mobile phase starting at high aqueous content (e.g., 90% Water).

-

The Mechanism: When the strong solvent plug (ACN) hits the mobile phase, the DFTPPO "precipitates" or travels faster than the mobile phase front, causing band broadening before the separation even begins [3].

Diagnostic Workflow:

Figure 2: Logic for resolving strong solvent effects.

Corrective Actions:

-

Diluent Matching: Prepare the standard in a solvent composition that matches the initial gradient conditions (e.g., 50% Methanol / 50% Water).

-

Injection Volume: If you must use 100% ACN (due to solubility limits), reduce the injection volume to < 5 µL to allow instantaneous mixing.

Comparative Data: Column Selection Guide

The following table summarizes the expected performance of different stationary phases for DFTPPO analysis.

| Stationary Phase Class | Interaction Mechanism | Predicted Peak Shape | Suitability |

| Traditional C18 (Type A) | Hydrophobic + Strong Silanol Activity | Severe Tailing ( | ❌ Poor |

| C18 with Polar Embedding | Hydrophobic + Shielded Silanols | Improved Symmetry ( | ⚠️ Moderate |

| Phenyl-Hexyl | Sharp, but potential for unique selectivity | ✅ Good | |

| Hybrid (BEH) C18 | Hydrophobic (No Silanols) | Gaussian ( | ✅ Excellent |

Standardized Protocol: DFTPPO System Suitability Test

Use this protocol to benchmark your LC system's inertness.

1. Preparation:

-

Stock Solution: 1 mg/mL DFTPPO in Acetonitrile.

-

Working Standard: Dilute to 10 µg/mL using 50:50 Methanol:Water (Crucial step to prevent splitting).

2. Chromatographic Conditions:

-

Column: Hybrid C18 (e.g., 2.1 x 50mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) or Water.[1][2][3]

-

Mobile Phase B: Methanol (Preferred) or Acetonitrile.

-

Gradient: 40% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV @ 264 nm (Max absorbance).

3. Acceptance Criteria:

-

Tailing Factor (USP): NMT (Not More Than) 1.3.

-

Retention Factor (

): > 2.0 (To ensure retention is chemical, not void).

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to improve the peak shape? A: TFA is an ion-pairing agent that masks silanols, which can improve peak shape. However, for MS detection, TFA causes signal suppression. Formic acid is preferred for MS, but if you are using UV only, 0.1% TFA is an effective "band-aid" for active columns.

Q: Why does my DFTPPO peak vanish at high pH? A: While DFTPPO is stable, silica columns degrade at pH > 8.0 (unless using hybrid particles). If the peak disappears or broadens massively, you may have dissolved the silica support, creating a void at the column head.

Q: I see "Ghost Peaks" eluting after DFTPPO. What are they? A: DFTPPO is extremely sensitive to degradation by oxidation if left in light. Ensure standards are stored in amber vials. Degradants often appear as smaller, more polar peaks eluting earlier.

References

-

Waters Corporation. "Effect of Endcapping on Peak Shape of Basic and Polar Compounds." Waters Knowledge Base. [Link]

-

LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." Chromatography Online, 2020. [Link]

-

Bio-Works. "Split peaks as a phenomenon in liquid chromatography." Bio-Works Technical Guide. [Link]

-

Hilliard, C. R., et al. "Structures and Unexpected Dynamic Properties of Phosphine Oxides Adsorbed on Silica Surfaces." Chemistry – A European Journal, 2014.[4] [Link]

Sources

Technical Support Center: Minimizing Carryover of Fluorinated Phosphine Oxide Standards

Status: Operational Topic: LC-MS/HPLC Carryover Mitigation Target Analyte: Fluorinated Phosphine Oxides (e.g., Tris(p-fluorophenyl)phosphine oxide) Ticket Priority: High (Data Integrity Risk)[1]

Executive Summary: The "Sticky" Physics of Phosphine Oxides

Welcome to the technical support center. You are likely here because you are seeing ghost peaks of your fluorinated phosphine oxide (F-PO) standards in blank injections, compromising your quantitation limits.

To solve this, you must understand why these molecules stick.

-

The P=O Dipole: The phosphorus-oxygen bond is highly polarized. The oxygen atom acts as a strong hydrogen bond acceptor and Lewis base, coordinating aggressively to active sites on stainless steel and metallic impurities in your LC flow path.

-

Fluorine Lipophilicity: While standard Triphenylphosphine oxide (TPPO) is already hydrophobic, adding fluorine atoms (especially perfluorinated tails) significantly increases lipophilicity. This creates a "super-sticky" molecule that embeds deep into the C18 stationary phase and polymer seals (rotor seals/needle seats).

This guide provides a self-validating workflow to eliminate this carryover.

Module 1: Diagnostic Workflow (Isolate the Source)

Before changing solvents, you must identify where the F-PO is hiding. Follow this logic tree to distinguish between System Carryover (Injector/Needle) and Column Carryover (Stationary Phase).

Experiment 1: The Zero-Volume Injection

-

Run your high-concentration F-PO standard.

-

Immediately run a "Blank" method, but program the injection volume to 0 µL (or perform a "No Injection" run if your software permits).

-

Logic: If the peak appears even without the needle entering the flow path, the contamination is in the mobile phase or column .

-

-

If the 0 µL blank is clean, run a standard Solvent Blank (e.g., 2 µL MeCN).

-

Logic: If the peak appears now, the contamination is on the needle or injection valve .

-

Figure 1: Decision tree for isolating the source of carryover. Blue nodes represent experimental steps; Green nodes represent the diagnosis.

Module 2: The Autosampler (The Usual Suspect)

The most common source of F-PO carryover is the autosampler needle and seat. Fluorinated compounds often precipitate in standard aqueous/methanol washes.

The Solution: The "Sawtooth" Wash Protocol

You cannot rely on a single wash solvent. You need a chaotic environment that disrupts both hydrophobic interactions (fluorine tail) and polar coordination (P=O bond).[1]

Recommended Wash Configuration:

| Parameter | Recommendation | Scientific Rationale |

| Wash Mode | Active / Multi-Wash | Dip-washing is insufficient. You must flow solvent through the needle and over the seat. |

| Weak Wash (S1) | 90:10 MeCN:Water | Matches the initial solubility needs but prevents precipitation upon injection. |

| Strong Wash (S2) | The "Magic Cocktail" (See below) | Aggressively solubilizes fluorinated aromatics. |

| Wash Cycles | 3x S2, then 3x S1 | S2 strips the contaminant; S1 removes the viscous S2 to prevent peak distortion in the next run. |

The "Magic Cocktail" Recipe (Strong Wash)

Standard TPPO is soluble in alcohols and MeCN but poorly soluble in hexane. Fluorinated versions require higher organic strength.

-

Composition: 40% Acetonitrile / 30% Isopropanol / 20% Acetone / 10% Water (v/v/v/v) + 0.1% Formic Acid.

-

Why it works:

Critical Note: Avoid using 100% hydrophobic solvents (like Hexane) if your system uses PEEK rotor seals, as this can cause swelling.[1] The mixture above is PEEK-safe.

Module 3: The Column (The Reservoir)

If Module 1 pointed to the column, your F-PO is accumulating at the head of the column or eluting very late.

Protocol: The Double-Gradient Flush

Standard gradients often don't hold at 100% B long enough to elute F-POs.

-

Extend the Flush: Hold your organic phase (95-100% B) for at least 5-10 column volumes .

-

The "Sawtooth" Gradient: Instead of a linear ramp, oscillate the composition at the end of the run.

Stationary Phase Selection

-

Avoid: Standard C18 if possible. The fluorine-fluorine interaction (if using fluorinated mobile phases) or simple hydrophobic retention is too strong.

-

Try: Phenyl-Hexyl or Biphenyl phases. The pi-pi interactions are strong, but these phases often allow for better peak shape and easier elution with Methanol (which disrupts the pi-system) compared to the "lock-and-key" fit of F-PO into a C18 lattice.

Module 4: System Hygiene & Hardware

If the chemistry fixes don't work, the issue is physical adsorption to the instrument.

Passivation (Removing Active Sites)

Phosphine oxides coordinate to iron/steel.

-

Action: Passivate the LC system with 30% Phosphoric Acid or a commercial passivation solution (e.g., Medronic acid).

-

Mechanism: This creates a phosphate layer on the steel, blocking the active iron sites that the P=O bond wants to bind to.

Material Replacement

-